molecular formula C11H11NO2 B1401608 Methyl 4-cyano-3,5-dimethylbenzoate CAS No. 1001055-67-9

Methyl 4-cyano-3,5-dimethylbenzoate

Cat. No.: B1401608
CAS No.: 1001055-67-9
M. Wt: 189.21 g/mol
InChI Key: NBYYSQWCZUFTBE-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, featuring a cyano group (-CN) and two methyl groups (-CH3) attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-3,5-dimethylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-cyano-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-cyano-3,5-dimethylbenzoic acid.

    Reduction: 4-amino-3,5-dimethylbenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-cyano-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound serves as a building block for the development of biologically active molecules.

    Medicine: Researchers explore its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-cyano-3,5-dimethylbenzoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to desired effects in different applications.

Comparison with Similar Compounds

Methyl 4-cyano-3,5-dimethylbenzoate can be compared with other similar compounds, such as:

    Methyl 4-cyanobenzoate: Lacks the additional methyl groups, resulting in different reactivity and properties.

    Methyl 3,5-dimethylbenzoate: Lacks the cyano group, affecting its chemical behavior and applications.

    Ethyl 4-cyano-3,5-dimethylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 4-cyano-3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-9(11(13)14-3)5-8(2)10(7)6-12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYYSQWCZUFTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855830
Record name Methyl 4-cyano-3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001055-67-9
Record name Methyl 4-cyano-3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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